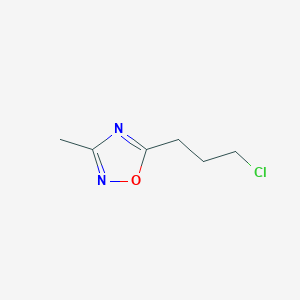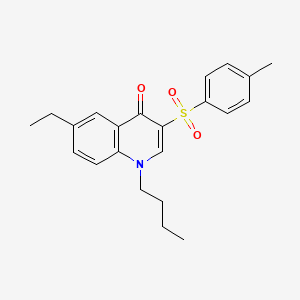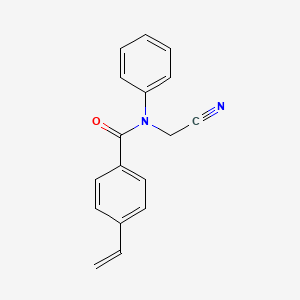
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmaceuticals. Its structure consists of multiple functional groups, making it a versatile candidate for a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis techniques. The starting materials and intermediates require careful handling and precise conditions, such as controlled temperature, pH, and reaction times.
Industrial Production Methods
On an industrial scale, the production of this compound would involve large-scale reactors, optimized processes for yield and purity, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Utilizing oxidizing agents to alter specific functional groups.
Reduction: : Applying reducing agents to convert certain groups to their reduced form.
Substitution: : Engaging in nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogen compounds for substitution. Reaction conditions vary but often require solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific pathways chosen. For instance, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules.
Biology
Biologically, it may serve as a tool compound for studying enzyme interactions or cellular pathways.
Medicine
Industry
In industrial applications, the compound might be used in the production of specialized materials or as a catalyst in certain manufacturing processes.
Mechanism of Action
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways depend on the specific context of its use, such as inhibition of enzyme activity in a therapeutic setting.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, allowing it to interact with a diverse range of biological targets and undergo a variety of chemical transformations. Its structure makes it a particularly interesting subject for further scientific exploration.
Hope that meets your expectations! What do you think?
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)13-4-5-14(21)15(22)10-13)20(29)23-8-9-27-19(28)7-6-16(25-27)12-2-3-12/h4-7,10-12H,2-3,8-9H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZDGUDBSLQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)NCCN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)




![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2739601.png)
![1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2739605.png)
![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)
